molecular formula C30H24F3N5O4 B12768951 AMG-487 metabolite M2 CAS No. 752244-91-0

AMG-487 metabolite M2

Cat. No.: B12768951
CAS No.: 752244-91-0
M. Wt: 575.5 g/mol
InChI Key: QTVDULQPUXPKEL-LJQANCHMSA-N
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Description

AMG-487 metabolite M2 is a phenol derivative formed during the biotransformation of AMG-487, a novel antagonist of the chemokine (C-X-C motif) receptor 3. This metabolite has been shown to play a significant role in the pharmacokinetics of AMG-487, particularly in its time-dependent inhibition of the enzyme cytochrome P450 3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AMG-487 metabolite M2 involves the biotransformation of AMG-487 through the action of cytochrome P450 3A4. This process results in the formation of the M2 phenol metabolite, which can undergo further metabolic reactions to form additional metabolites .

Industrial Production Methods

Industrial production of this compound is typically achieved through the large-scale synthesis of AMG-487, followed by its biotransformation using human liver microsomes or recombinant cytochrome P450 3A4 enzymes. The reaction conditions include the use of appropriate cofactors and buffers to maintain enzyme activity and stability .

Chemical Reactions Analysis

Types of Reactions

AMG-487 metabolite M2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AMG-487 metabolite M2 has several scientific research applications, including:

Mechanism of Action

AMG-487 metabolite M2 exerts its effects primarily through the inhibition of cytochrome P450 3A4. This inhibition is time-dependent and involves the covalent modification of the enzyme at cysteine 239. The formation of reactive intermediates, such as M4, plays a crucial role in this process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the time-dependent inhibition of cytochrome P450 3A4 and its formation of reactive intermediates that covalently modify the enzyme. This distinguishes it from other similar compounds that may not exhibit the same inhibitory effects or metabolic pathways .

Properties

CAS No.

752244-91-0

Molecular Formula

C30H24F3N5O4

Molecular Weight

575.5 g/mol

IUPAC Name

N-[(1R)-1-[3-(4-hydroxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C30H24F3N5O4/c1-19(28-36-27-25(5-3-15-35-27)29(41)38(28)22-8-10-23(39)11-9-22)37(18-21-4-2-14-34-17-21)26(40)16-20-6-12-24(13-7-20)42-30(31,32)33/h2-15,17,19,39H,16,18H2,1H3/t19-/m1/s1

InChI Key

QTVDULQPUXPKEL-LJQANCHMSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F

Canonical SMILES

CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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